5-Bromo-2-fluorothioanisole

Physical Form Weighing Accuracy Laboratory Handling

5-Bromo-2-fluorothioanisole (CAS 1370025-62-9) is a halogenated aromatic thioether with the molecular formula C₇H₆BrFS and a molecular weight of 221.09 g/mol. Its IUPAC name, 4-bromo-1-fluoro-2-(methylsulfanyl)benzene, precisely defines a substitution pattern in which the bromine atom is positioned para to the methylthio (–SCH₃) group and the fluorine atom is ortho to it.

Molecular Formula C7H6BrFS
Molecular Weight 221.09 g/mol
CAS No. 1370025-62-9
Cat. No. B1378231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluorothioanisole
CAS1370025-62-9
Molecular FormulaC7H6BrFS
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C7H6BrFS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
InChIKeyZRLZHBBCORWTHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluorothioanisole (CAS 1370025-62-9): A Regiospecific Ortho-Fluoro, Para-Bromo Thioanisole Building Block for Cross-Coupling


5-Bromo-2-fluorothioanisole (CAS 1370025-62-9) is a halogenated aromatic thioether with the molecular formula C₇H₆BrFS and a molecular weight of 221.09 g/mol [1]. Its IUPAC name, 4-bromo-1-fluoro-2-(methylsulfanyl)benzene, precisely defines a substitution pattern in which the bromine atom is positioned para to the methylthio (–SCH₃) group and the fluorine atom is ortho to it [1]. This compound belongs to a family of bromo-fluorothioanisole regioisomers frequently employed as synthetic intermediates in medicinal chemistry and agrochemical research, where the bromine serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the fluorine modulates electronic properties and metabolic stability of downstream products .

Why Regioisomer Substitution Fails: Physicochemical and Reactivity Consequences of Bromine-Fluorine Positioning in Thioanisole Building Blocks


The family of bromo-fluorothioanisole regioisomers (C₇H₆BrFS) shares an identical molecular formula and mass but cannot be considered interchangeable in synthetic workflows. The relative positions of the bromine, fluorine, and methylthio substituents on the aromatic ring create distinct electronic environments that govern reactivity in cross-coupling reactions, influence physicochemical properties such as lipophilicity and physical state, and ultimately dictate the regiochemical outcome of downstream functionalization [1]. For 5-bromo-2-fluorothioanisole, the para-bromo/ortho-fluoro arrangement relative to the –SCH₃ group offers a unique combination of steric accessibility at the bromine site and electronic tuning by the ortho-fluorine that is fundamentally different from analogs where the bromine is ortho to the thioether (introducing steric hindrance) or where the fluorine is absent from the ortho position (altering electronic effects) [2].

Quantitative Differentiation Evidence: 5-Bromo-2-fluorothioanisole vs. Closest Regioisomeric Analogs


Physical State Advantage: Crystalline Solid vs. Liquid Handling for Accurate Dispensing

5-Bromo-2-fluorothioanisole is a white to pale yellow crystalline solid at ambient temperature . This contrasts with the closely related regioisomer 2-bromo-6-fluorothioanisole (CAS 1370025-53-8), which is reported as a colorless to pale yellow liquid , and 3-bromo-2-fluorothioanisole (CAS 871353-01-4), also documented as a liquid at 20°C . For sub-milligram weighing in parallel synthesis or medicinal chemistry library production, a solid physical form enables more accurate gravimetric dispensing and reduces solvent-handling errors associated with viscous or volatile liquid reagents.

Physical Form Weighing Accuracy Laboratory Handling

Boiling Point Differentiation Reflecting Intermolecular Interaction Strength

The predicted boiling point of 5-bromo-2-fluorothioanisole is 218.3 ± 30.0 °C at 760 mmHg , compared to a predicted boiling point of 212.1 ± 30.0 °C at 760 mmHg for 2-bromo-6-fluorothioanisole . While both values are computed predictions and carry overlapping uncertainty ranges, the ~6°C higher central estimate for the 5-bromo-2-fluoro isomer is consistent with stronger intermolecular interactions (e.g., dipole-dipole and potential halogen-bonding contributions) enabled by the para-bromo/ortho-fluoro arrangement, which places the bromine at the molecular periphery opposite to the fluorine. This subtle difference may influence elution order in preparative chromatographic purification and distillation behavior.

Boiling Point Predicted Property Purification

Lipophilicity Tuning: XLogP3 Differentiation from 4-Bromo-2-fluorothioanisole

The computed partition coefficient (XLogP3) for 5-bromo-2-fluorothioanisole is 3.2 [1], compared with a computed LogP of 3.31 for 4-bromo-2-fluorothioanisole (CAS 221030-79-1)—the regioisomer in which bromine is meta, rather than para, to the methylthio group [2]. The ΔLogP of approximately –0.11 for the 5-bromo-2-fluoro isomer indicates a modest but quantifiable decrease in lipophilicity. This arises because the bromine at the para position relative to –SCH₃ is more effectively conjugated with the electron-donating sulfur atom, subtly increasing molecular polarity relative to the 4-bromo isomer where the bromine lacks this direct para-thioether conjugation.

Lipophilicity XLogP3 Drug-likeness ADME

Steric Accessibility of the Aryl Bromide for Cross-Coupling: Para-Br vs. Ortho-Br Regioisomers

In 5-bromo-2-fluorothioanisole, the bromine atom is located para to the bulky methylthio (–SCH₃) group, and the fluorine is ortho. In contrast, in 2-bromo-5-fluorothioanisole (CAS 147460-43-3) and 2-bromo-6-fluorothioanisole (CAS 1370025-53-8), the bromine is ortho to the –SCH₃ group. It is well established in palladium-catalyzed cross-coupling chemistry that ortho-substituents adjacent to the reacting aryl halide can significantly retard the rate of oxidative addition due to steric encumbrance around the metal center [1]. While direct comparative kinetic data for these specific bromo-fluorothioanisole isomers are not available in the peer-reviewed literature, the general principle that para-substituted aryl bromides undergo faster oxidative addition than their ortho-substituted counterparts is a class-level inference supported by extensive precedent in Suzuki-Miyaura and Buchwald-Hartwig coupling literature [1][2].

Suzuki Coupling Steric Hindrance Oxidative Addition Regiochemistry

Electronic Modulation by Ortho-Fluorine: Impact on Aryl Bromide Reactivity and Downstream Metabolic Stability

The ortho-fluorine substituent in 5-bromo-2-fluorothioanisole exerts an electron-withdrawing inductive effect (–I) on the aromatic ring while donating electron density through resonance (+M). This dual electronic character distinguishes the 5-bromo-2-fluoro isomer from the 4-bromo-2-fluoro isomer (CAS 221030-79-1), where the fluorine is also ortho to –SCH₃ but the bromine is meta rather than para to the thioether group [1]. In the 5-bromo-2-fluoro arrangement, the electron-withdrawing ortho-fluorine can increase the electrophilicity of the para-bromine-bearing carbon, potentially facilitating oxidative addition. Furthermore, when this building block is incorporated into bioactive molecules, the ortho-fluorine is positioned to block metabolic oxidation at the adjacent position, a well-established strategy for improving metabolic stability of drug candidates [2]. The para-bromo/ortho-fluoro combination provides a vector for installing a biaryl or C–N bond at the para position while retaining the metabolically stabilizing fluorine at the ortho site—a spatially defined advantage over regioisomers where fluorine and bromine occupy different relative positions.

Fluorine Effect Electron-Withdrawing Metabolic Stability Oxidative Addition

Methylthio Group as a Latent Sulfoxide/Sulfone Handle: Oxidation-State Versatility for Downstream Diversification

The methylthio (–SCH₃) group present in all bromo-fluorothioanisole isomers can be selectively oxidized to the corresponding sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃), dramatically altering the physicochemical and hydrogen-bonding properties of downstream products [1]. For 5-bromo-2-fluorothioanisole specifically, the para-bromo handle can first be elaborated via cross-coupling, followed by oxidation of the methylthio group to produce sulfoxide or sulfone derivatives with enhanced polarity and hydrogen-bond acceptor capacity. The ortho-fluorine provides additional conformational bias (as documented for 2-fluorothioanisole derivatives [2]) that may influence the stereochemical outcome of sulfide-to-sulfoxide oxidation. This sequential diversification strategy—cross-couple first, then oxidize—is synthetically enabled by the para-bromo/ortho-fluoro/ortho-methylthio arrangement, which physically separates the reactive centers.

Sulfide Oxidation Sulfoxide Sulfone Hydrogen-Bond Acceptor

Optimal Application Scenarios for 5-Bromo-2-fluorothioanisole Based on Differentiation Evidence


Parallel Synthesis and Medicinal Chemistry Library Production Requiring Accurate Solid Weighing

In automated parallel synthesis platforms where sub-milligram accuracy is essential for reaction miniaturization, the crystalline solid physical form of 5-bromo-2-fluorothioanisole provides superior gravimetric dispensing accuracy compared to liquid regioisomers such as 2-bromo-6-fluorothioanisole or 3-bromo-2-fluorothioanisole . Solid building blocks eliminate the need for solvent-density corrections and reduce variability arising from pipetting viscous liquids, directly improving the reproducibility of high-throughput experimentation (HTE) campaigns in pharmaceutical discovery.

Suzuki-Miyaura Cross-Coupling at an Unhindered Para-Bromo Position with Ortho-Fluorine Retention

For convergent synthetic routes requiring efficient Suzuki-Miyaura coupling of an aryl bromide with aryl boronic acids/esters, the para-bromo geometry of 5-bromo-2-fluorothioanisole offers reduced steric hindrance during oxidative addition compared to ortho-bromo regioisomers [1]. This is particularly advantageous when coupling sterically demanding boronic acid partners, where the ortho-fluorine in the target compound remains as a metabolically stabilizing group in the coupled product rather than being displaced during the reaction [2].

Sequential Cross-Coupling/Oxidation Strategy for Sulfoxide and Sulfone Library Synthesis

The spatial separation of the para-bromo cross-coupling handle from the ortho-methylthio oxidation handle enables a clean sequential diversification protocol: (1) Suzuki or Buchwald-Hartwig coupling at the bromine to install aryl/heteroaryl diversity, followed by (2) controlled oxidation of –SCH₃ to sulfoxide or sulfone to modulate polarity and hydrogen-bond acceptor properties [3]. This two-dimensional diversification, facilitated by the distinct reactivity profiles of bromine and sulfur, allows systematic exploration of structure-activity relationships (SAR) around a common scaffold [4].

Fluorine-Containing Fragment Libraries for ¹⁹F NMR-Based Screening

The presence of a single fluorine atom at the ortho position makes 5-bromo-2-fluorothioanisole a suitable precursor for constructing fluorine-tagged fragment libraries amenable to ¹⁹F NMR-based protein binding assays. After the bromine is elaborated via cross-coupling, the ortho-fluorine provides a sensitive ¹⁹F NMR probe for detecting ligand-protein interactions, with the para-substitution pattern ensuring that the coupled fragment does not sterically interfere with the fluorine's conformational environment [5]. The lower lipophilicity (XLogP3 = 3.2 vs. 3.31 for the 4-bromo isomer) may also improve aqueous solubility profiles of the resulting fragment library members [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-fluorothioanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.